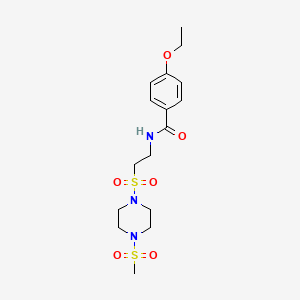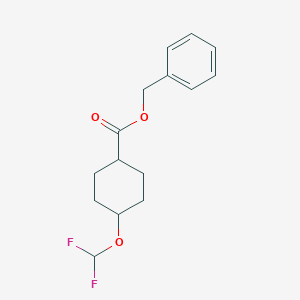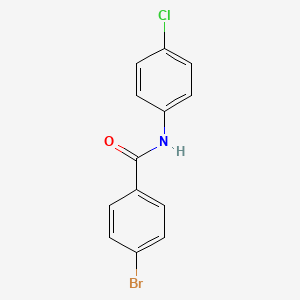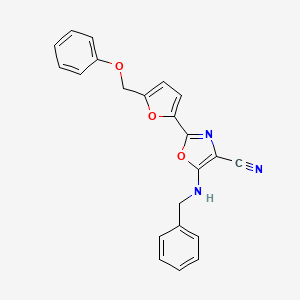
5-(Benzylamino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Benzylamino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Furan Derivatives : A study demonstrated a two-step synthesis process for creating 2,5-disubstituted furans, which are structurally related to the compound . This process involved the nitroaldol reaction and acidic treatment, and was applied in the synthesis of pharmaceutical targets like YC-1 (Palmieri, Gabrielli, & Ballini, 2010).
Transformation of Oxazoles : Research on cyclisation reactions of oxazoles explored how various conditions affected the formation of benzoxazole-2-carbonitrile and related compounds, showcasing the chemical flexibility of oxazole structures (Kalogirou et al., 2015).
Aza-Piancatelli Rearrangement : A study highlighted the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives (Reddy et al., 2012).
Pharmacological Applications
ACE Inhibitors from Indanone Derivatives : Analogous compounds to the one have been investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used primarily for the treatment of hypertension and congestive heart failure (Vulupala et al., 2018).
Antimicrobial Activities : Novel carbonitrile derivatives have been synthesized and evaluated for their antimicrobial properties. This indicates the potential of similar compounds in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Chemical Analysis and Applications
Stereoselective Synthesis : Research into the stereoselective synthesis of benzazepine derivatives provides insights into the manipulation of similar compounds. The study focused on the addition of cyanide to specific diastereomers, which is relevant for understanding the chemical behavior of the compound (Cobb et al., 2004).
Synthesis of Quinazoline Derivatives : The one-step synthesis of 4-Arylaminoquinazoline-2-carbonitriles presents methodologies that are potentially applicable to the synthesis of related compounds (El-Shaieb, Hopf, & Jones, 2009).
High-Performance Liquid Chromatography Analysis : A study on the derivatization of 5-hydroxyindoles and catechols for high-performance liquid chromatography analysis using benzylamine may offer insights into analytical techniques applicable to similar compounds (Fujino et al., 2003).
Acylation of Oxazoles : Research focusing on the acylation of 5-phenyl-2-(fur-2-yl)oxazole, a structurally similar compound, explored the electrophilic substitution reactions, providing insights into the chemical reactivity of oxazoles (Patsenker et al., 1997).
Neuropharmacological Evaluation : Some oxazole derivatives have been evaluated for their antidepressant and anti-anxiety properties, highlighting the potential of oxazole-based compounds in the development of new neuropharmacological agents (Kumar, 2013).
properties
IUPAC Name |
5-(benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c23-13-19-21(24-14-16-7-3-1-4-8-16)28-22(25-19)20-12-11-18(27-20)15-26-17-9-5-2-6-10-17/h1-12,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWKJYWQIPSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylamino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


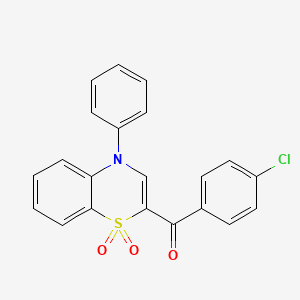
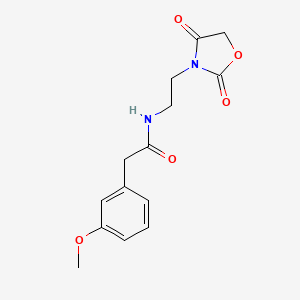
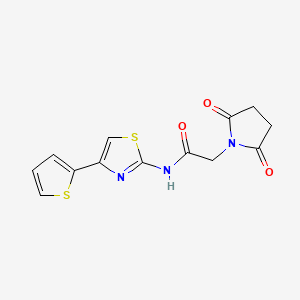

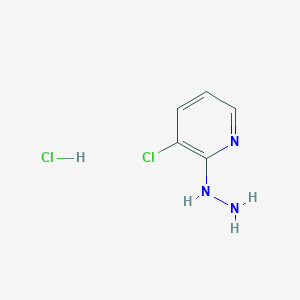
![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2513284.png)

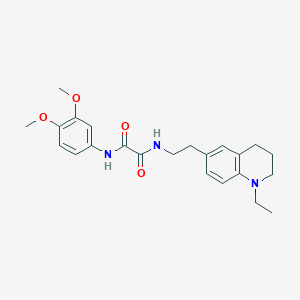
![N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2513289.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B2513290.png)
